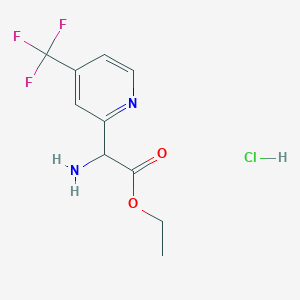

Ethyl 2-amino-2-(4-(trifluoromethyl)pyridin-2-YL)acetate hcl

Description

Ethyl 2-amino-2-(4-(trifluoromethyl)pyrimidin-2-yl)acetate hydrochloride is a synthetic organic compound characterized by a pyrimidine core substituted with a trifluoromethyl group at the 4-position and an amino-acetate ester moiety at the 2-position. Its molecular formula is C₉H₁₁ClF₃N₃O₂, with a molar mass of 285.66 g/mol . The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical and biochemical applications. The trifluoromethyl group contributes to metabolic stability and lipophilicity, while the amino-acetate ester provides a reactive site for further derivatization .

Properties

Molecular Formula |

C10H12ClF3N2O2 |

|---|---|

Molecular Weight |

284.66 g/mol |

IUPAC Name |

ethyl 2-amino-2-[4-(trifluoromethyl)pyridin-2-yl]acetate;hydrochloride |

InChI |

InChI=1S/C10H11F3N2O2.ClH/c1-2-17-9(16)8(14)7-5-6(3-4-15-7)10(11,12)13;/h3-5,8H,2,14H2,1H3;1H |

InChI Key |

FDBUVFZUEXZSQT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C1=NC=CC(=C1)C(F)(F)F)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Key Pyridinyl Intermediate

The core pyridinyl moiety, 2-amino-4-(trifluoromethyl)pyridine, is synthesized through an ammonia substitution and dehalogenation process starting from halogenated trifluoromethylpyridine precursors.

- Starting Material: 2,6-dichloro-4-(trifluoromethyl)pyridine (or similar halogenated derivatives).

- Reaction Conditions: The halogenated pyridine is reacted with aqueous ammonia in the presence of hydrophilic ethers (e.g., 2-methyltetrahydrofuran) at elevated temperatures (preferably 130–160 °C) for 4–7 hours inside an autoclave.

- Dehalogenation: After substitution, the intermediate is subjected to catalytic hydrogenation (e.g., 5% Pd/C catalyst under 1.6 MPa hydrogen pressure at 100 °C for 3 hours) to remove residual halogens and purify the amino-substituted pyridine.

- Workup: The reaction mixture is cooled, filtered, and extracted with ethyl acetate. The organic layers are washed with saturated saline, dried over sodium sulfate, concentrated, and crystallized using n-hexane to yield the pure amino-pyridine intermediate as a white crystalline solid.

- Yield: Approximately 70% yield reported for this step.

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Ammonia substitution | 130–160 °C, 4–7 h, hydrophilic ether | - | Autoclave reaction |

| Catalytic dehalogenation | 100 °C, 3 h, 1.6 MPa H2, Pd/C catalyst | - | Hydrogenation to remove halogens |

| Extraction & crystallization | Ethyl acetate, n-hexane, drying | 70 | White crystalline intermediate obtained |

This method is industrially advantageous, allowing high purity synthesis in relatively short reaction times.

Formation of Ethyl 2-amino-2-(4-(trifluoromethyl)pyridin-2-yl)acetate

Once the amino-pyridine intermediate is obtained, it undergoes further functionalization to introduce the ethyl 2-aminoacetate moiety.

- General Approach: The amino group on the pyridine ring is reacted with ethyl bromoacetate or similar alkylating agents under basic conditions to form the ethyl 2-amino-2-(4-(trifluoromethyl)pyridin-2-yl)acetate.

- Reaction Conditions: Typically performed in organic solvents such as methanol or toluene, with bases like sodium hydride or potassium carbonate to facilitate nucleophilic substitution.

- Purification: The reaction mixture is diluted with water and extracted with ethyl acetate. The organic phase is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

- Crystallization: The crude product is crystallized from suitable solvents to obtain the pure ester.

| Step | Reagents & Conditions | Notes |

|---|---|---|

| Alkylation | Ethyl bromoacetate, base, organic solvent | Nucleophilic substitution on amino group |

| Extraction & drying | Ethyl acetate, brine wash, Na2SO4 drying | Removal of impurities |

| Crystallization | Suitable solvent (e.g., n-hexane) | Purification step |

This alkylation approach is consistent with general synthetic protocols for amino acid ester derivatives.

Formation of the Hydrochloride Salt

To enhance the compound's stability and solubility, the free base is converted into its hydrochloride salt.

- Procedure: The ethyl 2-amino-2-(4-(trifluoromethyl)pyridin-2-yl)acetate is dissolved in an organic solvent such as dioxane or methanol, and hydrogen chloride gas or hydrochloric acid solution is bubbled or added dropwise under controlled temperature (around 20 °C).

- Isolation: The resulting hydrochloride salt precipitates or is obtained after solvent removal and recrystallization.

- Advantages: The salt form is preferred for pharmaceutical applications due to improved handling and formulation properties.

| Step | Conditions | Notes |

|---|---|---|

| Salt formation | HCl in dioxane or methanol, 20 °C | Controlled addition of HCl |

| Precipitation & drying | Filtration and drying under reduced pressure | Obtains stable hydrochloride salt |

Summary Table of Preparation Steps

| Step No. | Process Stage | Key Reagents/Conditions | Outcome | Yield/Notes |

|---|---|---|---|---|

| 1 | Amination and dehalogenation | Halogenated trifluoromethylpyridine, NH3, Pd/C, H2 | 2-amino-4-(trifluoromethyl)pyridine intermediate | ~70% yield; high purity |

| 2 | Alkylation to form ethyl aminoacetate | Ethyl bromoacetate, base (NaH/K2CO3), organic solvent | Ethyl 2-amino-2-(4-(trifluoromethyl)pyridin-2-yl)acetate | Moderate to good yields |

| 3 | Hydrochloride salt formation | HCl in dioxane/methanol, 20 °C | Ethyl 2-amino-2-(4-(trifluoromethyl)pyridin-2-yl)acetate hydrochloride | Stable salt form for use |

Research Findings and Optimization Notes

- Reaction Temperature and Time: Optimal amination occurs between 130–160 °C for 4–7 hours, balancing conversion and minimizing by-products.

- Catalyst Loading: Pd/C catalyst at approximately 5% weight relative to substrate is effective for dehalogenation under hydrogen pressure.

- Solvent Choice: Hydrophilic ethers such as 2-methyltetrahydrofuran improve reaction efficiency and facilitate downstream extraction.

- Purification: Sequential washing with saturated saline and drying over sodium sulfate ensures removal of inorganic impurities.

- Salt Formation: Acid addition salts, particularly hydrochlorides, are preferred for their pharmaceutical relevance and can be prepared by known salt-forming reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-(4-(trifluoromethyl)pyridin-2-YL)acetate hydrochloride can undergo various types of chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, coupling reactions can produce various substituted aromatic compounds, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

The trifluoromethyl group in ethyl 2-amino-2-(4-(trifluoromethyl)pyridin-2-YL)acetate hydrochloride has been associated with enhanced biological activities, particularly as an antimicrobial agent. Studies indicate that this compound can inhibit the activity of specific enzymes related to bacterial virulence, making it a promising candidate for developing treatments against resistant bacterial strains.

Anti-inflammatory Properties

Research has shown that this compound exhibits anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation. Its ability to modulate inflammatory pathways positions it as a potential therapeutic agent in various inflammatory diseases.

Drug Development

Enzyme Inhibition Studies

Ethyl 2-amino-2-(4-(trifluoromethyl)pyridin-2-YL)acetate hydrochloride has been investigated for its ability to inhibit enzymes involved in bacterial metabolism. The presence of the trifluoromethyl group enhances binding affinity through increased hydrophobic interactions, suggesting its utility in drug design for targeting specific microbial enzymes.

Synthesis Pathways

The synthesis of this compound can be achieved through multiple methods, typically involving nucleophilic substitutions and reactions with electrophiles. Controlled reaction conditions are crucial for optimizing yield and purity, which is essential for pharmaceutical applications.

Cosmetic Applications

Formulation Stability

The compound's unique properties may also extend to cosmetic formulations. Its stability and compatibility with various excipients make it a candidate for topical applications aimed at enhancing skin health. The incorporation of such compounds into formulations requires thorough investigation into their safety and efficacy prior to market introduction .

Skin Bioavailability

Studies on skin bioavailability highlight the importance of assessing how compounds penetrate skin layers following topical application. Ethyl 2-amino-2-(4-(trifluoromethyl)pyridin-2-YL)acetate hydrochloride could play a role in improving the delivery of active ingredients in cosmetic products .

Mechanism of Action

The mechanism of action of Ethyl 2-amino-2-(4-(trifluoromethyl)pyridin-2-YL)acetate hydrochloride involves its interaction with specific molecular targets and pathways. For instance, in the context of cancer treatment, it may inhibit RAF kinases, which are involved in cell signaling pathways that regulate cell growth and survival . The compound’s trifluoromethyl group enhances its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Urea-Linked Pyridine Derivatives (Compounds 10d, 10e, 10f)

Compounds 10d , 10e , and 10f () share an ethyl acetate backbone but incorporate urea-linked phenyl-thiazole-piperazine moieties. Key differences include:

- 10d : Contains a 4-(trifluoromethyl)phenyl urea group.

- 10e : Substituted with a 3-(trifluoromethyl)phenyl urea group.

- 10f : Features a 3-chlorophenyl urea group.

| Compound | Yield (%) | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 10d | 93.4 | C₂₇H₂₈F₃N₅O₃S | 548.2 | 4-(trifluoromethyl)phenyl urea |

| 10e | 92.0 | C₂₇H₂₈F₃N₅O₃S | 548.2 | 3-(trifluoromethyl)phenyl urea |

| 10f | 89.1 | C₂₅H₂₅ClN₅O₃S | 514.2 | 3-chlorophenyl urea |

| Target | N/A | C₉H₁₁ClF₃N₃O₂ | 285.66 | 4-(trifluoromethyl)pyrimidin-2-yl |

Key Findings :

Pyridine Carbamoyl Derivatives

Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-{[(4-fluorophenyl)methyl]carbamoyl}acetate () features a pyridine core with a carbamoyl group and a 4-fluorobenzyl substituent.

Key Findings :

Sodium and Ethyl Trifluoromethylpyridine Acetates

highlights sodium and ethyl esters of trifluoromethylpyridine acetates:

Sodium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate (Similarity: 0.91).

Ethyl 5-(trifluoromethyl)-2-pyridinecarboxylate (Similarity: 0.77).

| Compound | Solubility | Molecular Weight | Key Feature |

|---|---|---|---|

| Target (Hydrochloride) | High (salt form) | 285.66 | Pyrimidine core |

| Sodium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate | Very high (ionic) | N/A | Sodium salt, pyridine core |

| Ethyl 5-(trifluoromethyl)-2-pyridinecarboxylate | Moderate (ester) | N/A | Ester, pyridine core |

Key Findings :

Chlorophenylpyrimidine Acetates

Ethyl 2-(6-chloro-2-(4-chlorophenyl)pyrimidin-4-yl)acetate () has a dichlorophenylpyrimidine structure:

| Property | Target Compound | Compound |

|---|---|---|

| Molecular Formula | C₉H₁₁ClF₃N₃O₂ | C₁₄H₁₂Cl₂N₂O₂ |

| Molecular Weight | 285.66 g/mol | 311.16 g/mol |

| Substituents | Trifluoromethyl, amino | Dichlorophenyl |

Key Findings :

Structural-Activity Insights :

- The amino-acetate group in the target compound provides a versatile site for functionalization, unlike rigid carbamoyl or urea groups in analogs .

- Pyrimidine cores (target) vs. pyridine cores (analogs) may lead to divergent electronic profiles and binding affinities .

Biological Activity

Ethyl 2-amino-2-(4-(trifluoromethyl)pyridin-2-yl)acetate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, focusing on antimicrobial, anti-inflammatory, and potential anticancer properties, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of ethyl 2-amino-2-(4-(trifluoromethyl)pyridin-2-yl)acetate hydrochloride is , with a molecular weight of approximately 284.66 g/mol. The trifluoromethyl group enhances the compound's lipophilicity, which is crucial for its biological activity.

Antimicrobial Activity

Ethyl 2-amino-2-(4-(trifluoromethyl)pyridin-2-yl)acetate hydrochloride has demonstrated notable antimicrobial properties. Studies have shown that it inhibits specific enzymes related to bacterial virulence, suggesting its potential as a therapeutic agent against resistant bacterial strains. The presence of the trifluoromethyl group is believed to enhance binding affinity through increased hydrophobic interactions .

Table 1: Antimicrobial Activity Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| N. meningitidis | 64 µg/mL | |

| H. influenzae | 32 µg/mL | |

| C. trachomatis | Active at 50 µg/mL |

Anti-inflammatory Activity

In addition to its antimicrobial effects, the compound has been investigated for anti-inflammatory properties. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines in various cell lines, which could be beneficial in treating inflammatory diseases.

Anticancer Potential

Recent research has explored the anticancer activity of ethyl 2-amino-2-(4-(trifluoromethyl)pyridin-2-yl)acetate hydrochloride against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The compound exhibited cytotoxic effects, indicating its potential as an anticancer agent .

Table 2: Cytotoxicity Against Cancer Cell Lines

The mechanism by which ethyl 2-amino-2-(4-(trifluoromethyl)pyridin-2-yl)acetate hydrochloride exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in bacterial metabolism and inflammation.

- Cell Interaction : It interacts with cellular membranes due to its lipophilic nature, facilitating better penetration into cells.

- Cytotoxic Effects : In cancer cells, it induces apoptosis through various signaling pathways, including caspase activation .

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

- Antimicrobial Efficacy in Resistant Strains : A study demonstrated that the compound effectively reduced bacterial load in infected tissues in animal models, showcasing its potential for treating infections caused by multidrug-resistant bacteria.

- Anti-inflammatory Effects in Animal Models : In a murine model of arthritis, treatment with ethyl 2-amino-2-(4-(trifluoromethyl)pyridin-2-yl)acetate hydrochloride resulted in reduced joint swelling and inflammation markers compared to controls.

- Cytotoxicity Assessment : A comprehensive cytotoxicity assessment revealed that the compound selectively targets cancer cells while sparing normal cells, highlighting its therapeutic potential with minimal side effects .

Q & A

Q. How can isotopic labeling (e.g., , ) aid in metabolic pathway tracing?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.